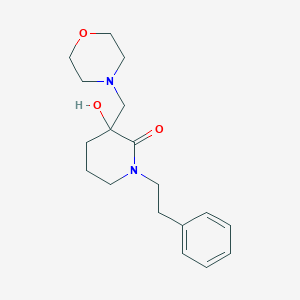![molecular formula C21H15N7O2 B6005455 N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide](/img/structure/B6005455.png)
N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide is a synthetic compound characterized by its intricate structure featuring a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core. This compound combines elements from different pharmacophores, potentially leading to a broad spectrum of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide involves multiple steps, typically starting with the preparation of intermediate compounds. Here’s a simplified outline:
Formation of Pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine Core: This core structure is often synthesized through a multi-step process involving cyclization reactions under controlled conditions.
Reaction Conditions: The reactions are usually carried out in organic solvents under reflux conditions, with reaction times varying from a few hours to overnight depending on the step.
Industrial Production Methods
For industrial production, the process might be optimized for scale, including:
Batch Reactors: Utilized for high-yield synthesis.
Automation and Continuous Flow Systems: Employed to enhance efficiency and reproducibility.
Purification Techniques: Methods such as crystallization, chromatography, and recrystallization to obtain pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: Involving reagents like potassium permanganate.
Reduction: Often using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: With halogenated compounds under nucleophilic conditions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, sodium periodate.
Reduction Reagents: Hydrogen gas, palladium catalysts.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Derivatives with different substituents replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
In Chemistry
This compound serves as a building block in organic synthesis, facilitating the development of new molecules with potential pharmacological properties.
In Biology
In biological studies, it’s explored for its interactions with various enzymes and receptors, aiding in the understanding of biochemical pathways.
In Medicine
Potential therapeutic applications include acting as a scaffold for drug development, particularly in designing inhibitors for specific targets in disease treatments.
In Industry
It’s utilized in material science for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide exerts its effects often involves:
Molecular Targets: Enzyme inhibition or receptor binding, influencing various pathways.
Pathways Involved: Interference with DNA synthesis, modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds like:
Pyrido[2,3-d]pyrimidines
Triazolopyrimidines
N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide stands out due to its unique combination of structural features that may impart distinct biological activities and chemical properties.
Eigenschaften
IUPAC Name |
N-(5-methyl-10-oxo-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-11-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N7O2/c1-13-23-21-24-16-9-11-27(26-19(29)15-8-5-10-22-12-15)20(30)17(16)18(28(21)25-13)14-6-3-2-4-7-14/h2-12H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJBWPAPJNHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)NC(=O)C4=CN=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(isopropylthio)-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6005375.png)
![4-{[4-(2-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-4-methylphenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B6005381.png)

![{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6005387.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6005402.png)


![N-[5-(1-{1-[(4-fluoro-2-methylphenyl)amino]-1-oxopropan-2-yl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6005432.png)
![4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)
![2-methyl-4-(3-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B6005444.png)

![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6005463.png)
![4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B6005477.png)
